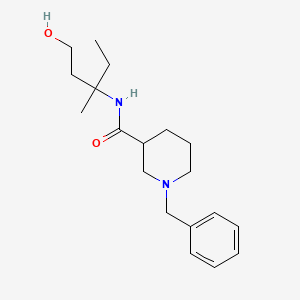
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide, also known as BHMP, is a chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. BHMP belongs to the class of piperidine carboxamides and has been shown to exhibit promising biological activity. In
Wirkmechanismus
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is believed to exert its pharmacological effects through the modulation of the GABAergic system. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Biochemical and Physiological Effects
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in treating drug addiction and withdrawal symptoms. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and depression. It has also been shown to interact with the dopaminergic system, which is involved in the regulation of reward and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is its ability to interact with the central nervous system, making it a potential candidate for use in pharmacological research. However, one limitation is the lack of research on the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body.
Zukünftige Richtungen
Future research on 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide could focus on its potential use in treating drug addiction and withdrawal symptoms. Additionally, further studies could be conducted to investigate the long-term effects of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide on the body. Another direction for future research could be the development of new analogs of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide with improved pharmacological properties.
Conclusion
In conclusion, 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide is a promising chemical compound that has gained attention in the scientific community due to its potential use in pharmacological research. It exhibits anxiolytic and antidepressant-like effects and has been studied for its potential use in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential benefits and limitations of 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Synthesemethoden
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 3-methylpentan-3-ol with benzyl chloride to form 1-benzyl-3-methylpentan-3-ol. This intermediate is then reacted with piperidine-3-carboxylic acid to form 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has shown potential for use in pharmacological research due to its ability to interact with the central nervous system. It has been shown to exhibit anxiolytic and antidepressant-like effects in animal models. 1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-3-19(2,11-13-22)20-18(23)17-10-7-12-21(15-17)14-16-8-5-4-6-9-16/h4-6,8-9,17,22H,3,7,10-15H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUMINTVRBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCO)NC(=O)C1CCCN(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-hydroxy-3-methylpentan-3-yl)piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2,5-Difluorophenyl)-1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-3-ol](/img/structure/B6637906.png)
![[2-(Hydroxymethyl)-3-methylpiperidin-1-yl]-(3-methoxy-4-methylphenyl)methanone](/img/structure/B6637913.png)
![(4-Fluorophenyl)-[1-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]methanol](/img/structure/B6637919.png)
![N-tert-butyl-2-[3-(1-hydroxyethyl)pyrrolidin-1-yl]propanamide](/img/structure/B6637921.png)
![7-[1-(1,3-Benzoxazol-2-yl)ethyl]-3-ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6637928.png)

![5-(2-fluorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637943.png)

![5-(4-chlorophenyl)-N-[(1S)-2-hydroxy-1-phenylethyl]-1H-pyrazole-4-carboxamide](/img/structure/B6637957.png)
![[1-(3-Fluorophenyl)-5-methylpyrazol-3-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6637963.png)

![[4-[(5-Methyltetrazol-1-yl)methyl]phenyl]methanol](/img/structure/B6637986.png)
![[1-[[4-(Hydroxymethyl)phenyl]methyl]piperidin-4-yl]-phenylmethanone](/img/structure/B6637987.png)